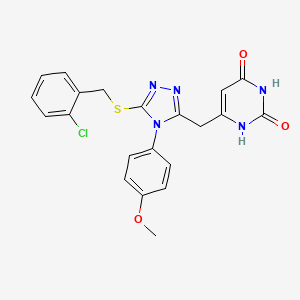

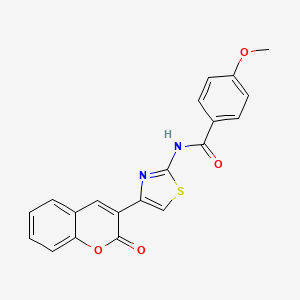

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

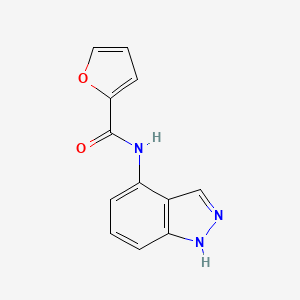

“4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a compound that belongs to the class of coumarin derivatives . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

This compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesis involved the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate . Compound 1 was reacted with 4-(bromomethyl)-2H-chromen-2-one, 3-bromomethyl-6-methoxy-benzofuran-2-carboxylic acid ethyl ester, and 2-chlorobenzoxazole in the presence of dry DMF .Molecular Structure Analysis

The molecular structure of “4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” was characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” include the reaction of 7-amino-4-methylcoumarin with organic halides . The reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Applications De Recherche Scientifique

- Coumarins, including derivatives like this compound, have drawn attention due to their diverse biological activities. In particular, 7-hydroxycoumarin derivatives serve as valuable building blocks for novel anticancer agents .

- Research has shown that coumarins can inhibit carbonic anhydrase, microtubule polymerization, and tumor angiogenesis, among other mechanisms. These properties contribute to their potential as anticancer agents .

- The compound’s structure suggests it may possess anti-inflammatory properties. Inhibition of protein denaturation is a key indicator of anti-inflammatory activity .

- While specific studies on this compound are limited, related coumarin derivatives have demonstrated antimicrobial activity. Researchers have explored their effectiveness against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus .

- Coumarin-based fluorescent chemosensors find applications in bioorganic chemistry, molecular recognition, and materials science. Their ability to detect specific molecules makes them valuable tools in various research areas .

- Coumarins have been studied for their role in molecular recognition processes. Their unique structure allows for interactions with specific targets, making them useful in designing sensors and materials .

Anticancer Activity

Anti-Inflammatory Potential

Antimicrobial Properties

Fluorescent Chemosensors

Materials Science and Molecular Recognition

Pharmacological Studies

Mécanisme D'action

Target of Action

Coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

Mode of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Coumarin derivatives have been known to interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action .

Propriétés

IUPAC Name |

4-methoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c1-25-14-8-6-12(7-9-14)18(23)22-20-21-16(11-27-20)15-10-13-4-2-3-5-17(13)26-19(15)24/h2-11H,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXQCRUOISXCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2447911.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2447913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2447915.png)

![2-[(2-Chloroacetyl)amino]-2-pyridin-2-ylacetamide](/img/structure/B2447917.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447923.png)

![5-ethyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2447924.png)

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)

![Ethyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2447926.png)